
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide, also known as CAY10650, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, proliferation, and apoptosis.
Wirkmechanismus
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates. CK2 is a serine/threonine kinase that regulates the activity of various proteins involved in cell growth, proliferation, and survival. By inhibiting CK2, 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide disrupts the signaling pathways that are essential for cancer cell survival and growth.
Biochemical and Physiological Effects:
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has been reported to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and suppression of inflammation and angiogenesis. Moreover, 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has several advantages for lab experiments, including its potency, specificity, and availability. It is a highly specific inhibitor of CK2 and has been extensively characterized in various cellular and animal models. However, 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has some limitations, such as its solubility and stability, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide, including the identification of its downstream targets and the development of more potent and selective inhibitors. Moreover, the combination of 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide with other anticancer agents could enhance its therapeutic efficacy and reduce the risk of drug resistance. Additionally, the use of 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide in animal models could provide valuable insights into its pharmacokinetics and toxicity profiles.
Synthesemethoden
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide can be synthesized through a multi-step process that involves the reaction of indole-3-acetic acid with acryloyl chloride, followed by the reaction with 3-methoxypropylamine and cyanogen bromide. The final product can be obtained through purification and characterization using various techniques, such as HPLC and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has been extensively used in scientific research as a potent inhibitor of CK2. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Moreover, 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has been reported to induce apoptosis in cancer cells by targeting CK2-mediated signaling pathways. Additionally, 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has been used in the study of other cellular processes, such as inflammation, angiogenesis, and autophagy.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-21-8-4-7-18-16(20)12(10-17)9-13-11-19-15-6-3-2-5-14(13)15/h2-3,5-6,9,11,19H,4,7-8H2,1H3,(H,18,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEZIBJNCSDDMP-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CNC2=CC=CC=C21)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol](/img/structure/B5155824.png)
![5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5155842.png)
![5-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155843.png)

![2-chloro-N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5155864.png)
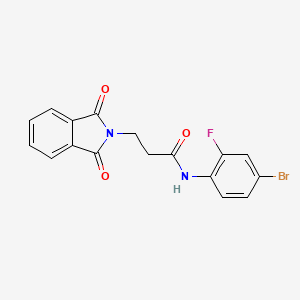
![2-[(5-methyl-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5155879.png)
![{3,7-bis[(4-methylphenyl)sulfonyl]-1,3,7-triazabicyclo[3.3.1]non-5-yl}(3,4-dichlorophenyl)methanone](/img/structure/B5155889.png)
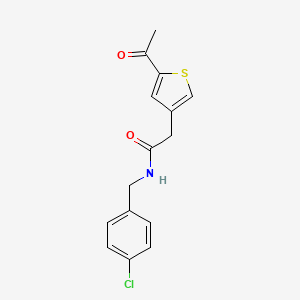
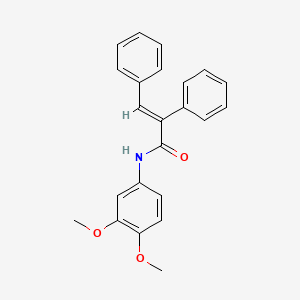
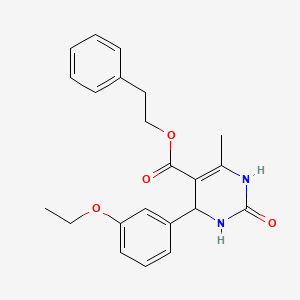
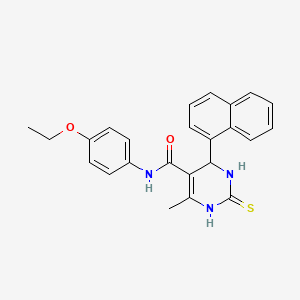
![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5155920.png)
![2-{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}ethyl phenylcarbamate](/img/structure/B5155932.png)